1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Overview
Description
1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid is a compound with the molecular formula C10H15N3O4S. It is a specialty product often used in proteomics research . This compound features a piperidine ring substituted with a carboxylic acid group and a pyrazole ring, which is further substituted with a methyl group and a sulfonyl group.
Preparation Methods
The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with piperidine-4-carboxylic acid under basic conditions . The reaction typically requires a solvent such as tetrahydrofuran and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials with specific chemical properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. For example, molecular docking studies have shown that similar compounds can form hydrogen bonds and cation-π interactions with enzymes like succinate dehydrogenase .
Comparison with Similar Compounds
1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid: This compound has an ethyl group instead of a methyl group, which can affect its chemical reactivity and biological activity.
2-(1-Methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamide: This compound features a pyrimidine ring instead of a piperidine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-12-7-9(6-11-12)18(16,17)13-4-2-8(3-5-13)10(14)15/h6-8H,2-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYIHXMEFXISKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424648 | |
Record name | 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925178-99-0 | |
Record name | 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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